molecular formula C9H13ClN4O B6223462 3-(3-azidopropoxy)aniline hydrochloride CAS No. 2763755-92-4

3-(3-azidopropoxy)aniline hydrochloride

Cat. No.: B6223462
CAS No.: 2763755-92-4
M. Wt: 228.7
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Description

3-(3-azidopropoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H13ClN4O It is an organic compound that contains an azido group (-N3) and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-azidopropoxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with 3-chloropropyl azide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-azidopropoxy)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aniline derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(3-azidopropoxy)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-azidopropoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and labeling studies. Additionally, the aniline moiety can interact with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-azidopropoxy)propoxy]aniline hydrochloride
  • 3-(3-azidopropoxy)phenol
  • 4-(3-azidopropoxy)aniline hydrochloride

Uniqueness

3-(3-azidopropoxy)aniline hydrochloride is unique due to the presence of both an azido group and an aniline moiety, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its ability to undergo click chemistry reactions and its potential use in bioconjugation and labeling studies further distinguish it from other similar compounds.

Properties

CAS No.

2763755-92-4

Molecular Formula

C9H13ClN4O

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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